molecular formula C17H17F3N2O3S B12510134 2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine

2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine

Cat. No.: B12510134
M. Wt: 386.4 g/mol
InChI Key: HAEWYVQAAQBYET-UHFFFAOYSA-N
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Description

2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, a piperidinosulfonyl group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of the pyridine ring, introduction of the trifluoromethyl group, and attachment of the piperidinosulfonyl and phenoxy groups. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis. The simultaneous vapor-phase reaction has been reported as an advantageous method for obtaining key intermediates in good yield via a simple one-step reaction .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group and the piperidinosulfonyl group contribute to the compound’s ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine is unique due to the combination of its trifluoromethyl group, piperidinosulfonyl group, and phenoxy group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H17F3N2O3S

Molecular Weight

386.4 g/mol

IUPAC Name

2-(4-piperidin-1-ylsulfonylphenoxy)-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C17H17F3N2O3S/c18-17(19,20)13-4-9-16(21-12-13)25-14-5-7-15(8-6-14)26(23,24)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2

InChI Key

HAEWYVQAAQBYET-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F

Origin of Product

United States

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